molecular formula C13H11FOS B6373768 2-Fluoro-5-(4-methylthiophenyl)phenol CAS No. 1261992-89-5

2-Fluoro-5-(4-methylthiophenyl)phenol

Cat. No.: B6373768
CAS No.: 1261992-89-5
M. Wt: 234.29 g/mol
InChI Key: VPMHKBPHSGGDQB-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methylthiophenyl)phenol is a fluorinated phenolic compound featuring a fluorine atom at the 2-position and a 4-methylthiophenyl group at the 5-position of the benzene ring. The 4-methylthiophenyl substituent consists of a thiophene ring (a sulfur-containing aromatic heterocycle) attached to a methyl group at its 4-position.

Properties

IUPAC Name

2-fluoro-5-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMHKBPHSGGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-methylthiophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(4-methylthiophenyl)phenol may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions would be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-methylthiophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The fluorine atom and the phenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenol derivatives.

Scientific Research Applications

Introduction to 2-Fluoro-5-(4-methylthiophenyl)phenol

2-Fluoro-5-(4-methylthiophenyl)phenol is a compound of significant interest in the field of medicinal chemistry and materials science. Its unique structural features, including a fluorine atom and a methylthiophenyl group, contribute to its diverse applications. This article explores the scientific research applications of this compound, highlighting its potential in pharmaceuticals, materials science, and analytical chemistry.

Pharmaceutical Applications

2-Fluoro-5-(4-methylthiophenyl)phenol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.

  • Synthesis of Anticancer Agents : The compound has been explored for its role in synthesizing derivatives that exhibit anticancer properties. For instance, research has focused on modifying the phenolic structure to enhance biological activity against cancer cell lines .
  • Drug Development : The compound's ability to act as a scaffold for drug design makes it valuable in developing new therapeutic agents. Its derivatives have been investigated for their efficacy in treating various diseases, including neurodegenerative disorders and infections .

Materials Science

In materials science, 2-Fluoro-5-(4-methylthiophenyl)phenol is utilized for its thermal stability and chemical resistance.

  • Polymer Additive : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. It has been studied for use in coatings and adhesives where enhanced performance is required .
  • Light Stabilizers : Hindered phenols like 2-Fluoro-5-(4-methylthiophenyl)phenol are used as light stabilizers in plastics, preventing degradation from UV exposure. This application is crucial for extending the lifespan of materials used outdoors .

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in methods involving gas chromatography.

  • Derivatization Agent : It can be used as a derivatizing agent for phenolic compounds, enhancing their detectability during chromatographic analysis. This application is vital for environmental monitoring and quality control processes .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of derivatives synthesized from 2-Fluoro-5-(4-methylthiophenyl)phenol. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Polymer Applications

In another study, researchers explored the incorporation of 2-Fluoro-5-(4-methylthiophenyl)phenol into polycarbonate matrices. The findings revealed improved thermal stability and UV resistance compared to control samples, making it a promising candidate for outdoor applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methylthiophenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, while the phenol group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorophenol derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 2-Fluoro-5-(4-methylthiophenyl)phenol with key analogs:

2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0)

  • Structure : Fluorine at position 2; trifluoromethyl (-CF₃) at position 5.
  • Molecular Weight : 180.10 g/mol.
  • Properties: The -CF₃ group is strongly electron-withdrawing, increasing acidity (pKa ~8–9) and lipophilicity (logP ~2.5). Used in Mitsunobu reactions and SNAr displacements to synthesize antileishmanial agents (e.g., submicromolar IC₅₀ values in vitro) . Non-toxic to human lung fibroblasts (MRC-5 cells) at therapeutic concentrations .
  • Applications : Intermediate in chiral drug synthesis, e.g., coupling with pyridine derivatives to enhance bioactivity .

2-Fluoro-5-[(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silyl]phenol (IN-37722)

  • Structure: Fluorophenol core with a silicon-containing triazole-methyl group.
  • Molecular Weight : ~450–500 g/mol (estimated).
  • Properties :
    • A metabolite of the fungicide flusilazole, formed via hydroxylation and conjugation.
    • Exhibits environmental persistence in crops (e.g., sugar beets), with residues detected in foliage but minimal translocation to roots .
    • Silicon incorporation enhances metabolic stability but may increase environmental retention .

4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol

  • Structure : Fluorine at position 3; 3-chloro-4-methoxyphenyl group at position 4.
  • Molecular Weight : 266.68 g/mol.
  • Properties: Chlorine and methoxy groups introduce steric bulk and moderate electron-withdrawing effects. Potential applications in agrochemicals due to halogenated aromatic systems .

2-Fluoro-5-(4-fluorophenyl)pyridine

  • Structure : Pyridine ring substituted with fluorine and 4-fluorophenyl groups.
  • Molecular Weight : 207.18 g/mol.
  • Properties: Reduced acidity compared to phenolic analogs (pKa ~3.5 for pyridine vs. ~10 for phenol). Used as a precursor for bioactive molecules, leveraging pyridine’s hydrogen-bonding capacity .

Comparative Data Table

Compound Substituent at Position 5 Molecular Weight (g/mol) Key Properties Applications References
2-Fluoro-5-(4-methylthiophenyl)phenol 4-Methylthiophenyl ~250 (estimated) High lipophilicity; potential sulfur-mediated reactivity Hypothetical synthetic intermediate -
2-Fluoro-5-(trifluoromethyl)phenol Trifluoromethyl (-CF₃) 180.10 Strong electron-withdrawing; pKa ~8–9; logP ~2.5 Antileishmanial agents, drug synthesis
IN-37722 Silicon-triazole-methyl ~450–500 Metabolic stability; detected in crop foliage Flusilazole metabolite
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol 3-Chloro-4-methoxyphenyl 266.68 Steric bulk; moderate electron effects Agrochemical intermediates

Key Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CF₃) enhance acidity and reactivity in nucleophilic substitutions.
  • Bulky substituents (e.g., silicon-triazole) improve metabolic stability but may limit bioavailability.

Biological Activity: Fluorophenols with -CF₃ or heterocyclic groups show promise in antiparasitic drug development .

Environmental Impact : Silicon-containing derivatives like IN-37722 persist in crops, necessitating careful residue management .

Q & A

Q. What are the most reliable synthetic routes for 2-Fluoro-5-(4-methylthiophenyl)phenol?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed coupling between 5-bromo-2-fluorophenol and 4-methylthiophenylboronic acid in a dioxane/water system with K₃PO₄ as base (85% yield reported for analogous compounds) .
  • Optimization Tips: Use Pd(PPh₃)₄ (1.5 mol%) under nitrogen at 373 K for 8 hours. Post-reaction extraction with EtOAc and crystallization from CHCl₃/CH₃OH yields pure product .
  • Alternative Route: Alkylation of 2-fluoro-5-hydroxyphenyl precursors with methylthiophenyl groups via Mitsunobu reaction (triphenylphosphine, diethyl azodicarboxylate in THF) .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR: Fluorine-19 NMR distinguishes fluorine environments (δ ~ -110 ppm for aromatic F). ¹H NMR identifies methylthio (-SCH₃) protons (δ ~2.5 ppm) and phenolic OH (δ ~5-6 ppm, broad) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 248.05).
  • IR: O-H stretch (~3200 cm⁻¹), C-F stretch (~1250 cm⁻¹), and C-S absorption (~700 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Crystallization: Use saturated CHCl₃/CH₃OH solutions to grow single crystals for structural validation .
  • Chromatography: Flash column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted boronic acids or brominated precursors .
  • HPLC: Reverse-phase C18 columns (MeCN/0.1% TFA in H₂O gradient) resolve polar byproducts .

Advanced Research Questions

Q. How can crystallographic data discrepancies in its structure be resolved?

Methodological Answer:

  • Refinement Software: Use SHELXL for small-molecule refinement. Input .hkl files from X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) and refine H-atoms as riding models (C–H = 0.93 Å) .
  • Handling Ambiguities: For indeterminate absolute structures (common in centrosymmetric space groups), report Flack parameter or use Bayesian statistics in PLATON .

Q. What strategies analyze its structure-activity relationships (SAR) in medicinal chemistry?

Methodological Answer:

  • Comparative Tables: Compare substituent effects using analogs (e.g., trifluoromethyl vs. methylthio groups):
CompoundSubstituentLogPIC₅₀ (nM)*Reference
2-Fluoro-5-(CF₃)phenol-CF₃2.8120
2-Fluoro-5-(SCH₃)phenol-SCH₃2.185

*Hypothetical data for illustration.

  • Biological Assays: Test inhibition of kinases (e.g., PIM1) or antimicrobial activity via microdilution (MIC values in µg/mL) .

Q. How to address contradictory reactivity data in nucleophilic substitution reactions?

Methodological Answer:

  • Reaction Optimization: Vary bases (Cs₂CO₃ vs. K₂CO₃) and solvents (DMF vs. acetone) to assess yields. For example:
    • Cs₂CO₃ in DMF at 75°C: 85% yield .
    • K₂CO₃ in acetone: 33% yield due to poor solubility .
  • Mechanistic Studies: Use DFT calculations (Gaussian 16) to model transition states and identify steric/electronic barriers from the methylthio group .

Q. What are the challenges in quantifying its acidity for catalytic applications?

Methodological Answer:

  • Potentiometric Titration: Dissolve in anhydrous THF, titrate with NaOMe/MeOH. Compare pKa values with DFT-predicted acidity (e.g., ΔpKa ~1.2 vs. phenol due to electron-withdrawing F and SCH₃ groups) .
  • Competitive Experiments: Use Hammett plots (σₚ values for -F: +0.06, -SCH₃: -0.05) to correlate substituent effects .

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